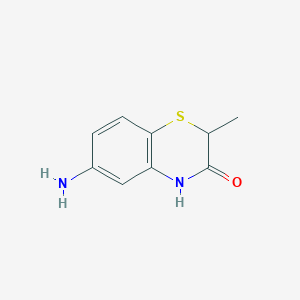

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

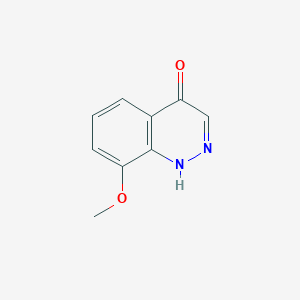

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one, also known as 6-AMBT, is an organic compound with a wide range of applications in the scientific and medical fields. 6-AMBT is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. Its structure is composed of five atoms: two carbon atoms, two nitrogen atoms and one sulfur atom. 6-AMBT is used for a variety of purposes, such as drug synthesis, medical research, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

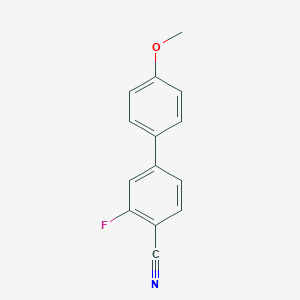

- Antitumor Activity and Metabolic Oxidation : A study by Kashiyama et al. (1999) investigated the antitumor properties of 2-(4-aminophenyl)benzothiazoles, including derivatives of 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one. These compounds demonstrated potent antitumor activity, particularly against breast cancer cell lines, with their effectiveness possibly linked to metabolic oxidation processes in sensitive cells. The study highlights the compound's selective growth inhibitory properties and its metabolism into active forms within cancerous cells, suggesting a mechanism of action dependent on cellular uptake and metabolic transformation (Kashiyama et al., 1999).

Antimicrobial Effects

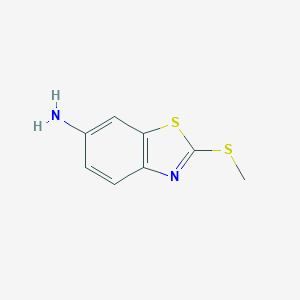

- Synthesis and Antibacterial Activity : Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid, leading to compounds with good to moderate antibacterial activity. This research contributes to the development of benzothiazole derivatives as potential antimicrobial agents (Chavan & Pai, 2007).

Synthesis Techniques and Derivative Exploration

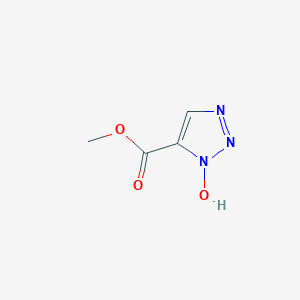

Multicomponent Synthesis : Lega et al. (2016) reported on the multicomponent synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This synthesis route illustrates the versatility of benzothiazine derivatives in chemical synthesis and the potential for creating diverse compounds with varying biological activities (Lega et al., 2016).

Synthesis and Microbiological Activity : Guarda et al. (2000) focused on the synthesis of 6-alkylacylamino-4-methyl-2H-1,4-benzothiazin-3-one derivatives and evaluated their bacteriostatic activity. This study contributes to the understanding of how structural modifications of benzothiazin-3-one derivatives affect their antimicrobial properties, offering insights into the design of new antimicrobial agents (Guarda et al., 2000).

Eigenschaften

IUPAC Name |

6-amino-2-methyl-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOAAHOOZGJEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(S1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407917 |

Source

|

| Record name | 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one | |

CAS RN |

575485-66-4 |

Source

|

| Record name | 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)

![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)